2-Iminiopropanoate
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Overview
Description
2-Iminiopropanoate, also known as 2-iminopropanoic acid, is an organic compound belonging to the class of ketimines. These compounds bear the ketimine functional group with the general structure R2C=NR’ (where R is not a hydrogen). This compound exists in all living organisms, ranging from bacteria to humans .
Preparation Methods
The synthesis of 2-Iminiopropanoate involves the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate, resulting in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters. These esters are then used to create fully protected ribonucleoside phosphoramidite monomers, which are essential for solid-phase synthesis of RNA sequences
Chemical Reactions Analysis
2-Iminiopropanoate undergoes various chemical reactions, including hydrolytic deamination catalyzed by enzymes such as 2-iminobutanoate/2-iminopropanoate deaminase. This enzyme catalyzes the hydrolytic deamination of imine intermediates formed by several types of pyridoxal-5’-phosphate-dependent dehydratases . The compound can also participate in cyclopropane ring-opening reactions, converting 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Scientific Research Applications
2-Iminiopropanoate has several scientific research applications. It is used in the study of microbial metabolism, particularly in understanding the metabolic stress caused by the accumulation of reactive enamine species like 2-aminoacrylate. In Salmonella enterica, the accumulation of 2-aminoacrylate perturbs the metabolic network by partially inactivating several pyridoxal 5’-phosphate-dependent enzymes . This compound is also relevant in the synthesis of RNA sequences for therapeutic applications, as it serves as a protecting group for the 2′-hydroxyl function of ribonucleosides .
Mechanism of Action
The mechanism of action of 2-Iminiopropanoate involves its role as a substrate for enzymes like 2-iminobutanoate/2-iminopropanoate deaminase. This enzyme catalyzes the hydrolytic deamination of imine intermediates, leading to the formation of ammonia and alpha-ketobutyrate . In microbial systems, the accumulation of 2-aminoacrylate, a related compound, can inactivate pyridoxal 5’-phosphate-dependent enzymes, affecting various metabolic pathways .
Comparison with Similar Compounds
2-Iminiopropanoate is similar to other ketimines, such as 2-iminobutanoate. These compounds share the ketimine functional group and participate in similar biochemical reactions. this compound is unique in its specific applications in RNA synthesis and its role in microbial metabolism .
Similar Compounds::- 2-Iminobutanoate
- 2-Aminoacrylate
Properties
CAS No. |
3125-84-6 |
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Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-iminopropanoic acid |
InChI |
InChI=1S/C3H5NO2/c1-2(4)3(5)6/h4H,1H3,(H,5,6) |
InChI Key |
DUAWRLXHCUAWMK-UHFFFAOYSA-N |
SMILES |
CC(=N)C(=O)O |
Canonical SMILES |
CC(=N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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